molecular formula C6H12O B3427696 4-Hexen-1-OL CAS No. 6126-50-7

4-Hexen-1-OL

Cat. No. B3427696
CAS RN: 6126-50-7
M. Wt: 100.16 g/mol
InChI Key: VTIODUHBZHNXFP-UHFFFAOYSA-N
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Description

4-Hexen-1-ol is an organic compound with the molecular formula C6H12O . It is a volatile flavor alcohol that is reported to occur in banana . The compound has a linear formula of CH3CH=CH(CH2)3OH .


Synthesis Analysis

4-Hexen-1-ol can be synthesized through various methods. For instance, it can be obtained by reacting 4-Hexen-1-ol with acetic acid . Another method involves the reaction of 4-Hexen-1-ol with NaIO4/NaHSO3 reagent, yielding 2-(1-iodoethyl)tetrahydrofuran .


Molecular Structure Analysis

The molecular weight of 4-Hexen-1-ol is 100.1589 . Its IUPAC Standard InChI is InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2 . The compound has stereo-isomers, including 4-Hexen-1-ol and 4-Hexen-1-ol, (E)- .


Chemical Reactions Analysis

4-Hexen-1-ol reacts with NaIO4/NaHSO3 reagent to yield 2-(1-iodoethyl)tetrahydrofuran . It has also been employed in the preparation of hex-4-enals .


Physical And Chemical Properties Analysis

4-Hexen-1-ol has a refractive index of n20/D 1.439 (lit.) . Its boiling point is 159-160 °C (lit.) , and it has a density of 0.851 g/mL at 25 °C (lit.) . The compound is slightly soluble in water .

Scientific Research Applications

Oxidation and Catalysis

The chemoselective oxidation of hexen-1-ols, including 4-hexen-1-ol, using chloroperoxidase from Caldariomyces fumago, highlights its role in producing corresponding aldehydes and epoxides. This process suggests potential applications in organic synthesis and catalysis (Lindborg, Tanskanen, & Kanerva, 2009).

Synthesis Techniques

A study on the synthesis of (E)-4-hexen-1-ol emphasizes its relevance in organic chemistry, particularly in Grignard reactions and halogenation processes (Paul, Riobé, & Maumy, 2003).

Selectivity in Oxidation Reactions

The oxidation of various hexen-1-ols, including 4-hexen-1-ol, using gold-palladium catalysts, illustrates the complexity and selectivity achievable in oxidation reactions of multi-functional group molecules (Alshammari, Miedziak, Morgan, Knight, & Hutchings, 2013).

Gas-Phase Reactions

An investigation into the gas-phase racemization and isomerization of O-protonated (S)-trans-4-hexen-3-ol, a related compound, provides insights into the behavior of hexenols in gaseous environments, which could have implications in atmospheric chemistry and environmental studies (Troiani, Gasparrini, Grandinetti, & Speranza, 1997).

Hydrogenation and Dehydrogenation Studies

Research on the dehydrogenation of cis-3-hexen-1-ol, a closely related compound, using a palladium membrane reactor, can inform processes related to hydrogenation and dehydrogenation of unsaturated alcohols (Sato, Yokoyama, Miki, & Itoh, 2007).

Photoreactions and Synthesis

Studies on the photoreaction of 4-cyanopyridine with alkenols, including 5-hexen-1-ol, and the Wittig reaction for the synthesis of 5-hexen-1-ol highlight the potential of 4-hexen-1-ol in photochemical reactions and synthetic chemistry https://consensus.app/papers/überraschende-bildung-5hexen1ol-wittigreaktion-janistyn/92d0095bf0175fb986c1ce2fbac7f704/?utm_source=chatgpt" target="_blank">(Caronna, Clerici, Coggiola, & Morrocchi, 1981; Janistyn & Hänsel, 1975)

Atmospheric Chemistry

Kinetic studies on the reactions of hexenols, including 4-hexen-1-ol, with ozone and OH radicals, provide valuable data for understanding their atmospheric reactivity and environmental impact https://consensus.app/papers/theoretical-study-reactions-radicals-hexenols-gai/603afab3c4605c16adfb165bec4ae58e/?utm_source=chatgpt" target="_blank">(Lin et al., 2016; Gai et al., 2015)

Safety And Hazards

4-Hexen-1-ol is a combustible liquid and can cause serious eye irritation . It is advised to avoid contact with skin and eyes, and not to breathe its mist/vapors/spray . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Relevant Papers One relevant paper is “Kinetics and mechanisms of gas phase reactions of hexenols with ozone” which reports an absolute kinetic study for the reactions of O3 with a series of C6 hexenols, including (Z)-4-Hexen-1-ol .

properties

IUPAC Name

(E)-hex-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIODUHBZHNXFP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878841
Record name 4-Hexen-1-ol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a powerful, green cooked vegetable odour
Record name 4-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol
Record name 4-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840-0.860 (20°)
Record name 4-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Hexen-1-OL

CAS RN

928-92-7, 6126-50-7
Record name (E)-4-Hexen-1-ol
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Record name 4-Hexen-1-ol, (4E)-
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Record name 4-Hexen-1-ol
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Record name 4-Hexen-1-ol, (4E)-
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Record name 4-Hexen-1-ol, (E)-
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Record name (E)-hex-4-en-1-ol
Source European Chemicals Agency (ECHA)
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Record name 4-Hexen-1-ol
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Record name 4-HEXEN-1-OL, (4E)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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